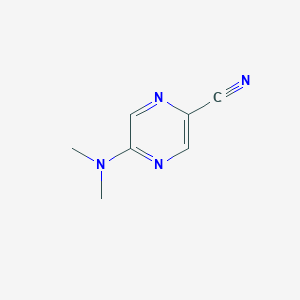

5-(Dimethylamino)pyrazine-2-carbonitrile

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

5-(dimethylamino)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOIJJUGROUJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274033 | |

| Record name | 5-(Dimethylamino)-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221295-05-2 | |

| Record name | 5-(Dimethylamino)-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221295-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)pyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

5-(Dimethylamino)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrazine ring with a dimethylamino group and a cyano group at the 2-position. The presence of these functional groups contributes to its pharmacological properties, enhancing its potential as a therapeutic agent.

Anticancer Activity

Research indicates that pyrazine derivatives, including this compound, exhibit anticancer properties . A study demonstrated that pyrazine derivatives can induce apoptosis in various cancer cell lines, including leukemia cells. The mechanism involves the modulation of apoptotic pathways, specifically through the regulation of proteins such as Bcl-2 and Bax, leading to cell cycle arrest and increased apoptosis rates .

Table 1: Summary of Anticancer Studies on Pyrazine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (leukemia) | 25 | Induces apoptosis via Bcl-2/Bax regulation |

| 2-methoxy-5-(oxiran-2-ylmethyl)phenyl pyrazine-2-carboxylate | K562 | 25 | Apoptosis induction and cell cycle arrest |

| Other pyrazine derivatives | Various | Varies | General anticancer activity through apoptosis mechanisms |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity . Studies have evaluated its effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound influences apoptotic pathways by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax), leading to increased apoptosis in cancer cells .

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways, resulting in bactericidal effects against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Some studies suggest that pyrazine derivatives may act as inhibitors for specific enzymes involved in cancer progression, enhancing their therapeutic potential .

Case Study 1: Anticancer Effects in Leukemia Cells

In a controlled study, K562 leukemia cells were treated with varying concentrations of this compound. The results indicated a significant reduction in cell viability at an IC50 value of 25 μM after 72 hours. Morphological assessments confirmed apoptosis induction through DNA fragmentation assays and flow cytometry analyses .

Case Study 2: Antimicrobial Efficacy Against MRSA

Another study focused on the antimicrobial properties of the compound against MRSA. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

5-(Dimethylamino)pyrazine-2-carbonitrile has applications in several scientific research areas, including as a building block for therapeutic compounds [4, 7].

Pyrazine Compounds and Adenosine Receptors

Pyrazine compounds, including this compound derivatives, have shown promise in targeting adenosine receptors, particularly A1, A2, and especially A2a . Adenosine receptors are crucial in various physiological responses, and their association with diseases makes them a target for therapeutic interventions . There are four subtypes of adenosine receptors: A1, A2a, A2b, and A3 . These receptors play a role in conditions such as cancer (non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), prostate cancer, and breast cancer), Parkinson's disease, epilepsy, cerebral ischemia, stroke, depression, cognitive impairment, HIV, ADA-SCID, AHF, chronic heart failure, chronic obstructive pulmonary disease (COPD), and asthma .

Antimycobacterial Evaluation of Pyrazine Derivatives

Pyrazine-2-carboxylic acid derivatives have been synthesized and evaluated for antimycobacterial activity . These derivatives are synthesized using substituted pyrazine-2-carboxylic acids with various piperazines . The synthetic approach involves using T3P (propyl phosphonic anhydride) as a coupling reagent, and the resulting compounds are analyzed using M.P, LC-MS, 1HNMR, and FT-IR . These compounds have also been evaluated for their antioxidant (ABTS and DPPH method) and antimicrobial activities (agar well diffusion method) . Novel pyrazine-2-carboxylic acid derivatives of piperazines were synthesized from substituted pyrazine-2-carboxylic acids, including 5-methylpyrazine-2-carboxylic and 3-amino pyrazine-2-carboxylic acid, with N-heteroarylpiperazenes using T3P as a coupling reagent .

5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile Compounds

5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds have therapeutic applications . Examples of related compounds include:

- 3-[(2r)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

- 3-[(2r)-1-(dimethylamino)propan-2-yl]oxy-5-[[5-(3-hydroxy-3-methylbut-1-ynyl)-4-(methylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

- 5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]-3-[(3r)-1-methylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile

- 5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]-3-[(3r)-1-methylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile

CK2α Inhibitors

Pyrazine derivatives are used in the design of new candidate CK2α inhibitors . These inhibitors contain purine scaffolds and are designed using solvent dipole ordering-based methods for virtual screening . The presence of electron-donating groups on the Ar1 position of these compounds enhances their potency, while electron-withdrawing groups reduce their inhibitory activity .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazine-2-carbonitrile Derivatives

Key Observations :

- Synthetic Yields : Compound 57b exhibits a higher yield (69%) compared to 57a (29%), attributed to optimized nitro-group retention during coupling reactions .

- Solubility: The introduction of hydrophilic groups (e.g., 3-aminopropoxy in Prexasertib analogs) enhances solubility (>20 mg/mL), critical for pharmacokinetics .

CHK1 Inhibitors:

- Target Compound: Derivatives of 5-(Dimethylamino)pyrazine-2-carbonitrile show nanomolar potency against CHK1, with IC₅₀ values <10 nM in cellular assays. The dimethylamino group stabilizes interactions with the kinase hinge region .

- Prexasertib (LY2606368) : A clinical-stage CHK1 inhibitor derived from a similar scaffold demonstrates potent antitumor activity in BRCA-mutant cancers .

GLUT1 Inhibitors:

Spectroscopic and Analytical Data

- ¹H NMR Shifts: The dimethylamino group in this compound results in characteristic upfield shifts (δ 2.14–2.65 ppm for methyl protons), distinct from the deshielded protons in nitro- or chloro-substituted analogs .

- LC-MS Profiles : The nitrile group contributes to a consistent molecular ion peak at m/z 283.1 [M+H]⁺ in derivatives like 57a, aiding in structural confirmation .

Métodos De Preparación

Direct Functionalization of Pyrazine Precursors

One common approach to prepare substituted pyrazine derivatives involves starting from pyrazine or its di-substituted analogs and introducing the desired functional groups via nucleophilic substitution or cross-coupling reactions.

- Starting Materials : Pyrazine-2-carbonitrile or pyrazine-2,5-dicarbonitrile derivatives are often used as scaffolds.

- Introduction of Dimethylamino Group : The dimethylamino substituent at the 5-position can be introduced via nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., halogen) is present at that position. For example, 5-chloropyrazine-2-carbonitrile can be reacted with dimethylamine under controlled conditions to yield 5-(dimethylamino)pyrazine-2-carbonitrile.

- Catalysts and Conditions : Copper-based catalysts or palladium-catalyzed amination methods can enhance the efficiency of such substitutions, often performed in polar aprotic solvents at elevated temperatures.

This method is inferred from related pyrazine derivatives synthesis where copper-bearing salen Schiff base catalysts have been employed successfully for heterocyclic functionalization in aqueous media, indicating the possibility of mild and efficient conditions for such transformations.

Multi-Step Synthesis via Pyrazine Ring Construction

Another route involves constructing the pyrazine ring with the desired substituents already incorporated or introduced during ring formation:

- Condensation Reactions : Starting from appropriately substituted diamino or dicarbonitrile precursors, cyclization reactions can form the pyrazine core. For instance, the reaction of 2,3-diaminomaleonitrile with diketones or α-dicarbonyl compounds in the presence of catalysts can yield substituted pyrazines with nitrile groups at specific positions.

- Functional Group Transformations : Post-cyclization, selective amination at the 5-position can be achieved through reductive amination or nucleophilic substitution, depending on the intermediate functionalities.

This approach is supported by the synthesis of related pyrazine dicarbonitrile compounds where biacetyl and 2,3-diaminomaleonitrile react in the presence of copper-based catalysts to form substituted pyrazine rings.

Use of Wittig-Type Reactions and Cyclization

In more complex heterocyclic syntheses, Wittig and related phosphorus ylide-mediated reactions have been utilized to build pyrazine derivatives with nitrile substituents:

- One-Pot Multi-Step Reactions : A sequence involving condensation of substituted arylglyoxals with aminoethylpyrroles, followed by addition of dimethylacetylenedicarboxylate and triphenylphosphine, can lead to dihydrodipyrrolo-pyrazine derivatives, which share structural similarities with functionalized pyrazines.

- Cyclization and Aromatization : Subsequent cyclization and oxidative aromatization steps yield the heterocyclic core with nitrile and amino substituents appropriately positioned.

Though this method is more elaborate and used for complex fused ring systems, it illustrates the utility of phosphorus ylides and cyclization in pyrazine derivative synthesis, which could be adapted for this compound preparation.

Thermal and Microwave-Assisted Synthesis

Thermal and microwave irradiation techniques have been reported for the synthesis of heterocyclic nitrile compounds, including thieno[2,3-d]pyrimidines, which share some synthetic challenges with pyrazine nitriles:

- Microwave Irradiation : This technique can accelerate reactions such as amination, cyclization, and substitution, leading to higher yields and cleaner products in shorter times.

- Thermal Methods : Conventional reflux or heating in solvents like DMF or ethanol can facilitate nucleophilic substitutions or condensations necessary to introduce dimethylamino and nitrile groups.

These methods have been demonstrated to improve the synthesis efficiency of nitrogen-containing heterocycles and could be applied to the preparation of this compound.

Summary Table of Preparation Methods

Research Findings and Considerations

- The catalyst choice significantly affects yield and selectivity. Copper-based salen Schiff base catalysts anchored on supports have shown efficacy in aqueous media, promoting green chemistry aspects.

- One-pot syntheses reduce purification steps and improve overall efficiency, as demonstrated in related pyrazine derivative syntheses involving multiple sequential reactions without isolation of intermediates.

- Microwave irradiation offers advantages in reaction time and product purity, which can be critical for sensitive functional groups like dimethylamino and nitriles.

- The reaction environment (solvent, temperature, pH) must be optimized to prevent side reactions such as hydrolysis of nitrile groups or decomposition of amino substituents.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The dimethylamino group shows a singlet at δ ~3.0 ppm (¹H) and δ ~40 ppm (¹³C). Cyano groups appear as sharp singlets at δ ~110–120 ppm (¹³C) .

- IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ confirms the nitrile group .

- X-ray Crystallography : Resolves regiochemistry; for example, silver coordination complexes (e.g., bis[pyrazine] structures) confirm bonding preferences at N4/N5 positions .

Advanced Application : Discrepancies in substituent positioning (e.g., para vs. meta) can be clarified via NOESY or HSQC correlations .

What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?

Q. Advanced Research Focus

- Electronic Effects : The dimethylamino group is strongly electron-donating, directing electrophiles to the electron-deficient 3- and 6-positions of the pyrazine ring .

- Steric Hindrance : Bulky substituents at the 2-position (nitrile) disfavor ortho substitution, favoring para functionalization .

Case Study : Halogenation with NCS (N-chlorosuccinimide) selectively targets the 3-position due to resonance stabilization of intermediates . Computational DFT studies can model charge distribution to predict reactivity .

How can researchers address contradictory data in the catalytic efficiency of cross-coupling reactions involving this compound?

Advanced Research Focus

Contradictions often arise from:

- Catalyst-Ligand Mismatch : Pd(OAc)₂ with SPhos may outperform PCy₃ in Suzuki-Miyaura couplings due to better π-backbonding .

- Solvent Effects : DMF vs. THF alters reaction rates; coordinating solvents stabilize Pd intermediates but may deactivate catalysts .

Resolution Strategy :

Control Experiments : Compare yields under inert (N₂) vs. aerobic conditions to rule out oxidation side reactions.

Kinetic Profiling : Monitor reaction progress via LC-MS to identify intermediates .

Computational Validation : Use DFT to compare transition-state energies for competing pathways .

What methodologies are recommended for studying the biological interactions of this compound with enzyme targets?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with kinases or GPCRs, leveraging the nitrile’s hydrogen-bond acceptor capability .

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to evaluate CYP450 interactions .

Data Interpretation : Correlate substituent effects (e.g., methyl vs. chloro) with activity trends using QSAR models .

How can researchers optimize reaction conditions for introducing diverse substituents to the pyrazine core without compromising the dimethylamino group?

Q. Advanced Research Focus

- Protective Strategies : Temporarily mask the dimethylamino group with Boc (tert-butyloxycarbonyl) during harsh reactions (e.g., nitration) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for Ullmann-type couplings, minimizing decomposition .

- Flow Chemistry : Enables precise control of temperature and stoichiometry for high-throughput derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.